(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
This compound is a tricyclic organic molecule featuring a complex heterocyclic core with oxygen (3,10-dioxa) and nitrogen (12-aza) atoms. Key structural elements include:
- A (4Z)-4-[(2-bromophenyl)methylidene] substituent, contributing aromaticity and halogen-mediated reactivity.
- A fused tricyclic system with a lactone moiety (-5-one), suggesting possible bioactivity related to electrophilic interactions.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQHHEKYWBRRBK-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the bromophenyl group: This step may involve a bromination reaction, where a bromine source is introduced to the phenyl ring under controlled conditions.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and cost-effectiveness. This often involves:
Continuous flow chemistry: To ensure consistent reaction conditions and high yields.
Automated synthesis: To reduce human error and increase reproducibility.
Green chemistry principles: To minimize waste and use environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like H₂O₂ or KMnO₄.
Reduction: Often carried out in anhydrous conditions using NaBH₄ or LiAlH₄.
Substitution: Requires specific catalysts and conditions, such as FeCl₃ for halogenation or H₂SO₄ for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, triggering a cascade of biochemical events.
Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from structural analogs like lankacidin C and pyoverdine.
Key Structural and Functional Differences:
Heteroatom Composition :
- The target compound features 3,10-dioxa and 12-aza atoms, differing from the 3,7-dithia-5-aza system in ’s tetracyclic compounds. Sulfur (dithia) enhances lipophilicity and redox activity, while oxygen (dioxa) may improve solubility .
- The 2-bromophenyl group introduces steric bulk and electrophilicity compared to the 4-methoxyphenyl or hydroxylated analogs in , which prioritize hydrogen-bonding .
Bioactivity Potential: The target compound’s lactone moiety resembles lankacidin C, a macrocyclic lactone with antitumor activity via ribosome inhibition . However, lankacidin C’s BGCs show only 13% similarity to known pathways, suggesting the target compound may harbor novel mechanisms . Unlike pyoverdine (a siderophore with iron-chelating antimicrobial effects), the target compound lacks peptide chains but retains aromatic and heterocyclic motifs for target binding .
Synthetic vs. Natural Origins :
- The target compound is likely synthetic, whereas lankacidin C and pyoverdine are natural products from Pseudomonas BGCs. This distinction impacts scalability and functional optimization .
Research Findings and Gaps
- Structural Insights : X-ray crystallography (e.g., SHELX-based refinement) could resolve the stereochemistry of the (4Z)-configured double bond, critical for bioactivity prediction .
- Biosynthetic Context: The compound’s complexity aligns with Pseudomonas BGCs encoding redox-cofactor and arylpolyene compounds, but direct genomic links remain unverified .
Biological Activity
The compound (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- A bromophenyl group which may enhance biological interactions through halogen bonding.
- A pyridinyl group that can facilitate coordination with metal ions or interaction with biological receptors.
- A tricyclic core containing both oxygen and nitrogen atoms, suggesting potential for diverse chemical reactivity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of halogenated aromatic systems often correlates with enhanced potency against various bacterial strains. Studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.
Anticancer Activity
The tricyclic structure is a common feature in many anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance:
- Kinase inhibition : Compounds with similar structures have been reported to inhibit kinases that play critical roles in cancer progression.
The mechanism by which this compound exerts its effects likely involves:
- Binding to target enzymes or receptors , altering their activity.
- Modulation of signaling pathways , affecting cellular processes such as proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Halogenated phenyl | Antimicrobial |
| Compound B | Tricyclic core | Anticancer |
| Compound C | Pyridine ring | Enzyme inhibition |
This table highlights how similar compounds share structural features that contribute to their biological activities.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of structurally related compounds found that those with brominated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests potential for the current compound in treating bacterial infections.
Study 2: Anticancer Potential
Research published in a peer-reviewed journal explored the cytotoxic effects of tricyclic compounds on various cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models.
Study 3: Enzyme Inhibition
A study on enzyme inhibitors demonstrated that tricyclic compounds could effectively inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models.
Q & A
Q. What synthetic methodologies are commonly employed for the synthesis of this compound?
The synthesis typically involves multi-step organic reactions, such as condensation (e.g., Claisen-Schmidt) and cyclization, to assemble the tricyclic core. Key intermediates like bromophenyl derivatives and pyridinylmethyl groups are introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield and regioselectivity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions, particularly the (4Z)-configuration of the methylidene group .
- X-ray Crystallography: Provides unambiguous confirmation of the tricyclic framework and spatial arrangement of substituents .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress .
Q. What safety protocols should be prioritized when handling brominated intermediates?
Brominated aromatic compounds require stringent precautions:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Implement inert atmospheres during reactive steps to prevent decomposition.
- Reference safety data sheets (SDS) for analogous bromophenyl compounds to guide emergency measures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and selectivity?
DoE methodologies systematically vary parameters (e.g., temperature, solvent, stoichiometry) to identify optimal conditions. For example:
- Central Composite Design (CCD): Maps interactions between solvent polarity and reaction time to maximize yield.
- Response Surface Modeling (RSM): Predicts ideal catalyst loading for minimizing byproducts. Such approaches are validated in flow-chemistry systems for analogous complex syntheses .
Q. What strategies resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray)?
- Dynamic Effects in NMR: Temperature-dependent NMR can assess conformational flexibility that may conflict with static X-ray structures.
- Complementary Techniques: Pair mass spectrometry (HRMS) with elemental analysis to verify molecular formula independently .
- Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
Q. How can potential bioactivity be evaluated based on structural analogs?
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays, leveraging structural similarities to fused heterocycles with documented bioactivity .
- Molecular Docking: Model interactions with binding pockets (e.g., ATP-binding sites) to prioritize targets for experimental validation.
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., pyridinylmethyl group) to correlate structural features with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
